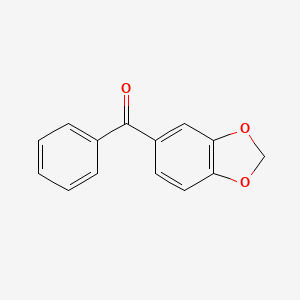

![molecular formula C9H12BrNOS B1269182 4-[(4-Bromothien-2-YL)methyl]morpholine CAS No. 194851-19-9](/img/structure/B1269182.png)

4-[(4-Bromothien-2-YL)methyl]morpholine

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization and bromination. For instance, a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, was synthesized via a cyclization reaction, reduction, and acidification, achieving a yield of 62.3% (Tan Bin, 2011). Another similar compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing antimicrobials, was synthesized through bromination and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).

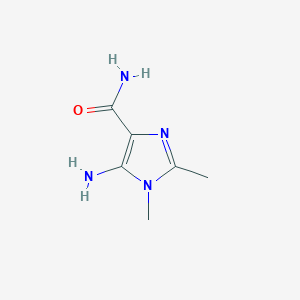

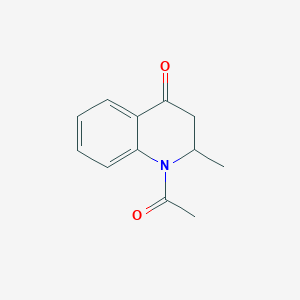

Molecular Structure Analysis

Morpholine derivatives are characterized by their unique molecular structures. The structure of similar compounds has been confirmed through techniques like NMR, IR, and Mass spectral studies. For example, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine's structure was confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

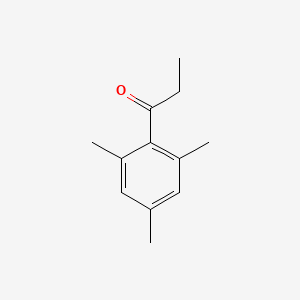

Chemical Reactions and Properties

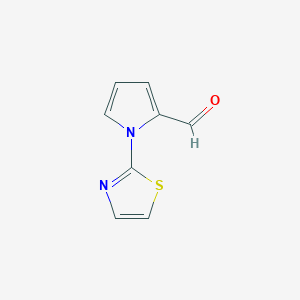

Morpholine derivatives participate in various chemical reactions, including condensation, chlorination, and nucleophilic substitution, as seen in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives (H. Lei et al., 2017). These reactions contribute to their versatile chemical properties.

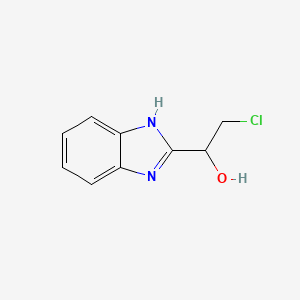

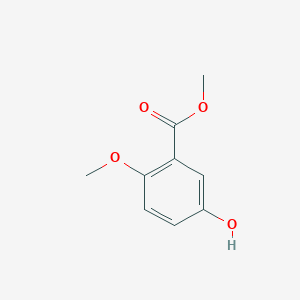

Physical Properties Analysis

The physical properties of morpholine derivatives like melting points, solubility, and crystalline structure can be determined through various analytical techniques. For instance, the physical structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was analyzed using X-ray structural analysis (Taylor Chin et al., 2010).

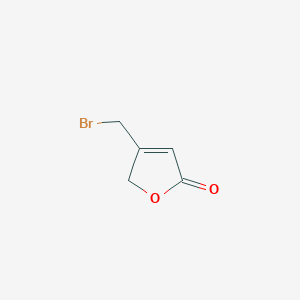

Chemical Properties Analysis

Morpholine derivatives exhibit a range of chemical properties, such as reactivity with different functional groups and stability under various conditions. The reactivity and synthesis route of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase demonstrate their chemical versatility (R. Alexander et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis Applications

Efficient Synthesis of Potent Antimicrobials

Morpholine derivatives have been used in synthesizing potent antimicrobials. Kumar et al. (2007) described a nine-step synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an important component in antimicrobial drugs like arecoline derivatives (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

Metal Oxidant Reactions

Morpholine compounds, when treated with lead tetraacetate and other metal oxidants, yield products like N-acetyl-morpholine, showcasing the potential in synthetic organic chemistry (F. Corbani, B. Rindonek, & Carlo Scolastico, 1973).

Synthesis of Morpholine Hydrochloride

The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone demonstrates the versatility of morpholine in creating various pharmaceutical compounds (Tan Bin, 2011).

Medicinal Chemistry Applications

Antifungal Drug Research

Bushuieva et al. (2022) studied the mutagenic effects and predicted carcinogenicity of a morpholine derivative, highlighting its potential in creating new antifungal drugs (I. V. Bushuieva, K. Petrova, B. Kyrychko, & V. Parchenko, 2022).

Inhibition of the PI3K-AKT-mTOR Pathway

Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, which shows promise as an inhibitor in the PI3K-AKT-mTOR pathway, a key target in cancer therapy (H. Hobbs, G. Bravi, I. Campbell, et al., 2019).

Safety and Hazards

4-[(4-Bromothien-2-YL)methyl]morpholine is considered hazardous. It can cause serious eye damage and severe skin burns. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Propiedades

IUPAC Name |

4-[(4-bromothiophen-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQVGDMXJNORKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354816 | |

| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromothien-2-YL)methyl]morpholine | |

CAS RN |

194851-19-9 | |

| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)